2-Amino-2-(naphthalen-2-yl)propanoic acid
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Overview
Description
2-Amino-2-(naphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(naphthalen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(naphthalen-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyl derivatives and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(naphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with multiple receptors due to its structural similarity to other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another naphthyl-substituted amino acid with similar structural properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and additional functional groups.
Uniqueness
2-Amino-2-(naphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-amino-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-13(14,12(15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,14H2,1H3,(H,15,16) |
InChI Key |
TWZOVALINORIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
Origin of Product |
United States |
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